molecular formula C19H15NO4S2 B2482257 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421526-09-1

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2482257
CAS No.: 1421526-09-1
M. Wt: 385.45
InChI Key: DQPBDTRVZPOYPZ-UHFFFAOYSA-N
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Description

N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally complex heterocyclic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a bis-thiophene scaffold. The molecule integrates two thiophene rings, one of which is functionalized with a carbonyl group, and a carboxamide bridge connecting the dihydrobenzodioxine moiety.

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c21-18(16-6-3-9-25-16)17-8-7-12(26-17)10-20-19(22)15-11-23-13-4-1-2-5-14(13)24-15/h1-9,15H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPBDTRVZPOYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure that combines thiophene and benzo[b][1,4]dioxine moieties. Its molecular formula is C18H16N2O3S2C_{18}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of 368.46 g/mol. The presence of thiophene rings is crucial as they often enhance the electronic properties and biological activity of compounds.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiophene and dioxine rings have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the disruption of critical cellular pathways essential for cancer cell survival.

Cell Line IC50 (µM) Reference Compound
MCF-714.34Doxorubicin
A54910.39Doxorubicin
HeLa15.43Doxorubicin

The above table summarizes the cytotoxic effects observed in various studies, highlighting the potential of this compound as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the phosphomolybdenum method. It demonstrated significant antioxidant activity comparable to ascorbic acid, suggesting its potential use in treating oxidative stress-related diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Antioxidant Mechanism : By scavenging free radicals, it helps mitigate oxidative damage within cells.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing further proliferation.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound:

  • Study on Anticancer Activity : A study conducted on derivatives of benzo[b][1,4]dioxine showed that modifications to the thiophene structure significantly enhanced anticancer efficacy against MCF-7 and A549 cell lines.
    • Findings : Compounds exhibited IC50 values ranging from 10 to 15 µM, indicating strong cytotoxicity compared to standard chemotherapeutics.
  • Evaluation of Antioxidant Properties : Another study assessed the total antioxidant capacity (TAC) of synthesized thiophene derivatives.
    • Results : The compound showed a TAC value comparable to ascorbic acid, supporting its potential role in oxidative stress management.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Carboxamide Moieties

The compound shares functional similarities with nitrothiophene carboxamides () and N-(2-nitrophenyl)thiophene-2-carboxamide (). Key distinctions include:

  • Substituent Effects : Unlike the nitro group in ’s compounds (e.g., N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide), the target molecule lacks electron-withdrawing nitro substituents, which may reduce antibacterial activity but enhance metabolic stability .
  • Conformational Flexibility : The dihedral angles between aromatic rings in ’s N-(2-nitrophenyl)thiophene-2-carboxamide (8.5–13.5°) are comparable to those expected in the target compound, suggesting similar planar configurations that influence intermolecular interactions (e.g., π-π stacking) .

Dihydrobenzodioxine-Containing Compounds

Compounds in , such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-fluorophenyl)-2-((3-methylazetidin-1-yl)methyl)quinoline-6-carboxamide, share the dihydrobenzodioxine core. Differences include:

Heterocyclic Carboxamides with Varied Scaffolds

  • Thiadiazole Derivatives () : N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide exhibits a thiadiazole ring instead of thiophene, leading to distinct electronic profiles. The % inhibition data (50 µg/ml concentration) in suggests moderate bioactivity, which could be benchmarked against the target compound’s efficacy .
  • Isoxazole-Thiophene Hybrids (): N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide replaces the dihydrobenzodioxine with an isoxazole, enhancing rigidity but reducing oxygen-based hydrogen bonding capacity .

Comparative Data Table

Compound Class Example Structure Key Features Purity/Yield Notable Activity/Properties Reference
Target Compound N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Bis-thiophene, dihydrobenzodioxine, carboxamide linker Not reported Hypothesized HSF1 inhibition
Nitrothiophene Carboxamides N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitro group, thiazole ring 99.05% purity Antibacterial (mechanism undefined)
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-carboxamide with nitroaniline Planar dihedral angles (8.5–13.5°) Crystallized Structural studies, weak H-bonding
Thiadiazole Carboxamides N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Thiadiazole core, thioxo group 93% yield Moderate inhibition (50 µg/ml)
Dihydrobenzodioxine-Quinoline Hybrids N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-fluorophenyl)-...quinoline Quinoline-azetidine linker, SCX-II purified >95% purity HSF1 inhibition (ovarian cancer)

Q & A

Q. What are the critical steps in designing a multi-step synthesis protocol for this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis involves sequential coupling of thiophene and benzo[b][1,4]dioxine moieties. Key steps include:

Thiophene Activation: Use Lawesson’s reagent for thionation or Pd-catalyzed cross-coupling to introduce functional groups (e.g., carbonyl) .

Amide Bond Formation: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions to link the thiophene-carboxamide and dihydrobenzo dioxine groups .

Purification: Optimize flash chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization (e.g., DCM/hexane) for >95% purity .
Optimization: Vary solvents (DMF for polar intermediates, THF for coupling), temperatures (0°C to reflux), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura reactions) .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral assignments validated?

  • Methodological Answer:
  • 1H/13C NMR: Identify aromatic protons (δ 6.8–7.5 ppm for thiophene/benzo dioxine) and carboxamide NH (δ 8.2–8.5 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • IR Spectroscopy: Confirm carbonyl stretches (1650–1700 cm⁻¹ for amide C=O) and thiophene ring vibrations (700–800 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How can researchers assess the compound’s in vitro biological activity, and what controls are necessary?

  • Methodological Answer:
  • Anticancer Screening: Use MTT assays against cancer cell lines (e.g., ovarian A2780) with cisplatin as a positive control. Include solvent-only and untreated controls to rule out artifacts .
  • Antimicrobial Testing: Perform microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin/vancomycin comparators .
  • Mechanistic Studies: Pair activity data with Western blotting (e.g., apoptosis markers like caspase-3) or enzymatic assays (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to identify key functional groups?

  • Methodological Answer:
  • Analog Synthesis: Modify substituents (e.g., replace thiophene with furan, alter benzo dioxine substitution patterns) .
  • Biological Testing: Compare IC₅₀ values across analogs to pinpoint critical groups (e.g., thiophene-2-carbonyl enhances cytotoxicity by 10-fold vs. unsubstituted thiophene) .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate activity with binding affinities to targets like HSF1 or CDK9 .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Standardize Assays: Re-evaluate activity under uniform conditions (e.g., cell line origin, serum concentration, incubation time) .
  • Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
  • Target Engagement Assays: Confirm binding via CETSA (cellular thermal shift assay) or SPR (surface plasmon resonance) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate binding to HSF1 or adenylyl cyclase 1 using AMBER or GROMACS. Analyze hydrogen bonds (<3 Å) and hydrophobic contacts (e.g., benzo dioxine with ATP-binding pockets) .
  • Pharmacophore Modeling: Identify essential features (e.g., carboxamide as H-bond acceptor, thiophene as π-π donor) using Schrödinger Phase .

Q. What experimental approaches optimize reaction yields in large-scale synthesis?

  • Methodological Answer:
  • DoE (Design of Experiments): Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions (e.g., 80°C in DMF increases coupling efficiency by 30%) .
  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., thiophene acylation) to improve scalability and safety .

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